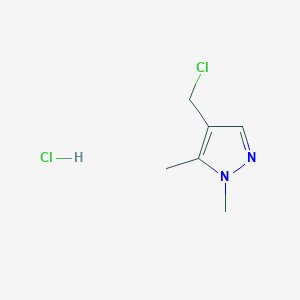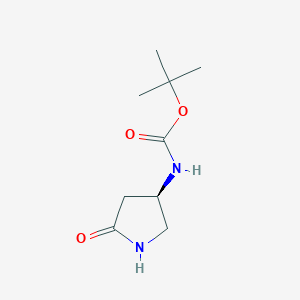
(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate
Descripción general
Descripción
“®-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1346773-63-4 . It has a molecular weight of 200.24 .
Synthesis Analysis
The synthesis of this compound involves the use of copper (I) iodide, potassium carbonate, and N,N’-dimethylethylenediamine in toluene at 100°C under an inert atmosphere . The reaction mixture is stirred overnight, after which dichloromethane is added and insoluble material is removed by filtration . The solvent of the filtrate is then removed under reduced pressure, and the obtained residue is purified by silica gel column chromatography to yield the compound .Molecular Structure Analysis
The molecular formula of “®-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate” is C9H16N2O3 . The InChI Key is PFHVTCWJHBHEFA-ZCFIWIBFSA-N .Physical And Chemical Properties Analysis
“®-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate” is a solid or liquid at room temperature . It has a high GI absorption, is not a BBB permeant, and is not a substrate or inhibitor for various CYP enzymes . Its Log Kp (skin permeation) is -7.51 cm/s, and it has a lipophilicity Log Po/w (iLOGP) of 1.95 . The compound is very soluble, with a solubility of 29.6 mg/ml .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study demonstrates the structural characterization of a compound closely related to (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, elucidating its potential for further chemical modifications and applications in organic synthesis (Weber et al., 1995).
- Research on the photoredox-catalyzed amination of o-hydroxyarylenaminones highlights the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate for constructing 3-aminochromones, showcasing the versatility of tert-butyl carbamate derivatives in photocatalysis (Wang et al., 2022).
Catalysis and Organic Reactions
- A discussion on the Diels-Alder reaction involving a 2-amido substituted furan derivative demonstrates the reactive utility of tert-butyl carbamate derivatives in facilitating complex cycloadditions and synthesis routes (Padwa et al., 2003).
- The synthesis of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate, another compound structurally similar to (R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate, highlights its application in creating compounds with significant electric dipole moments, which could be useful in materials science and molecular electronics (Baillargeon et al., 2014).
Material Science and Electrochemistry
- The creation of a new electroactive monomer for the synthesis of electrochromic materials showcases the broader applications of tert-butyl carbamate derivatives beyond mere chemical synthesis, extending to materials science and the development of smart materials (Koyuncu et al., 2009).
Pharmacological Research
- The exploration of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate as a key intermediate for the synthesis of natural products with cytotoxic activity against human carcinoma cell lines underlines the significant role of tert-butyl carbamate derivatives in medicinal chemistry and drug development (Tang et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[(3R)-5-oxopyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-7(12)10-5-6/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHVTCWJHBHEFA-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744445 | |
| Record name | tert-Butyl [(3R)-5-oxopyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (5-oxopyrrolidin-3-yl)carbamate | |
CAS RN |
1346773-63-4 | |
| Record name | Carbamic acid, N-[(3R)-5-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346773-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(3R)-5-oxopyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




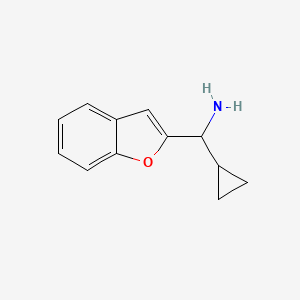

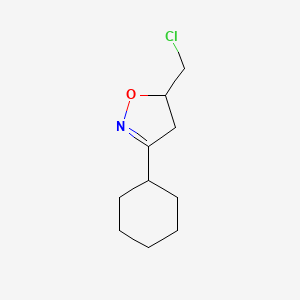

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride](/img/structure/B1527938.png)
amine](/img/structure/B1527940.png)


![1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1527946.png)
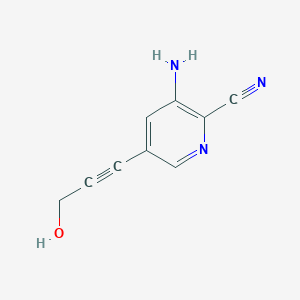
![5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1527951.png)
